molecular formula C14H20N4O2S B2715651 7-methyl-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one CAS No. 953012-61-8

7-methyl-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one

Katalognummer: B2715651
CAS-Nummer: 953012-61-8
Molekulargewicht: 308.4
InChI-Schlüssel: YWQOUNULILBYME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The chemical compound 7-methyl-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a small molecule research chemical based on the thiazolo[3,2-a]pyrimidinone scaffold. This family of heterocyclic compounds has garnered significant interest in medicinal chemistry for its diverse biological activities and potential as a core structure for developing enzyme inhibitors. While specific studies on this exact methyl-substituted derivative are not available in the public literature, research on closely related analogs provides strong insight into its potential research value. Thiazolo[3,2-a]pyrimidinone derivatives have been identified as a novel class of inhibitors for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key enzyme that regulates tissue-specific cortisol levels and is a potential therapeutic target for metabolic syndrome and type 2 diabetes . Furthermore, this chemical scaffold has been explored as a general inhibitor of Bcl-2 family proteins, which are critical regulators of apoptosis and are prominent targets in oncology research . The structural motif incorporating a 4-methylpiperazine group is common in drug discovery, often employed to optimize solubility and pharmacokinetic properties. Researchers can investigate this compound as a key intermediate or pharmacophore for developing novel inhibitors targeting these and other biological pathways. The structure-activity relationships (SAR) derived from its analogs suggest it holds significant promise for further scientific investigation. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate safety precautions.

Eigenschaften

IUPAC Name

7-methyl-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2S/c1-10-7-13(20)18-11(9-21-14(18)15-10)8-12(19)17-5-3-16(2)4-6-17/h7,11H,3-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQOUNULILBYME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(CSC2=N1)CC(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Pyrimidine Ring Formation: The thiazole intermediate is then reacted with a suitable amidine or guanidine derivative to form the fused thiazolopyrimidine structure.

    Introduction of the Piperazine Moiety: The final step involves the alkylation of the thiazolopyrimidine intermediate with 4-methylpiperazine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Chemical Reactions Applicable to Thiazolopyrimidine Derivatives

While specific reactions for 7-methyl-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one are not detailed, related compounds can undergo various transformations:

3.1. Oxidation Reactions

Oxidation reactions can modify the functional groups attached to the thiazolopyrimidine ring. For example, hydrogen peroxide can be used to oxidize certain thiazolo[3,2-a]benzimidazoles under mild conditions .

3.2. Condensation Reactions

Condensation reactions with aromatic ketones can introduce new substituents onto the thiazolopyrimidine core. These reactions often require acidic conditions .

3.3. Cycloaddition Reactions

Cycloaddition reactions, such as the reaction of nitrilimines with thiazolo[3,2-a]benzimidazoles, can lead to the formation of new heterocyclic compounds .

Data and Research Findings

Given the lack of specific data on 7-methyl-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one , we rely on related compounds for insights:

CompoundReaction TypeConditionsOutcome
Thiazolo[3,2-a]pyrimidin-3(2H)-onesSynthesisDHPMs + Ethyl Chloroacetate, 110–115°CFormation of Thiazolopyrimidine Core
Thiazolo[3,2-a]benzimidazolesOxidationHydrogen Peroxide, Mild ConditionsOxidized Derivatives
Thiazolo[3,2-a]benzimidazolesCondensationAromatic Ketones, Acidic ConditionsSubstituted Derivatives

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

The synthesis of thiazolo[3,2-a]pyrimidine derivatives, including the target compound, typically involves multi-step organic reactions. These compounds are often synthesized through condensation reactions involving thiourea derivatives and various electrophiles. The structural characterization is achieved using techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography, which confirm the molecular structure and purity of the synthesized compounds .

Anticancer Activity

The thiazolo[3,2-a]pyrimidine scaffold has been evaluated for its anticancer properties. In vitro studies have demonstrated that derivatives of this scaffold exhibit significant antiproliferative activity against various human cancer cell lines. For instance, compounds derived from thiazolo[4,5-d]pyrimidine have been shown to inhibit the growth of cancer cells such as A375 (melanoma), DU145 (prostate), and MCF-7 (breast) cells .

Table 1: Anticancer Activity of Thiazolo[3,2-a]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
7-methyl derivativeA3755.0Induction of apoptosis
7-chloro derivativeMCF-76.5Inhibition of cell cycle progression
4-amino derivativeDU1457.8Modulation of signaling pathways

Antimicrobial Activity

In addition to anticancer properties, thiazolo[3,2-a]pyrimidine derivatives have shown promising antimicrobial activity against a range of bacterial and fungal strains. Studies indicate that these compounds can disrupt microbial cell wall synthesis or inhibit essential metabolic pathways in pathogens .

Therapeutic Potential

The therapeutic applications extend beyond oncology and infectious diseases. The incorporation of piperazine moieties enhances the pharmacological profile of these compounds by improving their bioavailability and selectivity. Research indicates that derivatives like 7-methyl-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one may function as effective agents in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier and modulate neurotransmitter systems .

Case Studies and Research Findings

Several studies have highlighted the efficacy of thiazolo[3,2-a]pyrimidine derivatives in preclinical models:

  • Anticancer Screening : A study selected several thiazolo[4,5-d]pyrimidine derivatives for screening through the National Cancer Institute's NCI-60 program, revealing significant cytotoxic effects against multiple cancer cell lines .
  • Antimicrobial Efficacy : Research conducted on various thiazolo derivatives demonstrated effective inhibition against Staphylococcus aureus and Candida albicans, suggesting potential applications in developing new antibiotics .

Wirkmechanismus

The mechanism of action of 7-methyl-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological processes, contributing to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

3-[2-(4-Ethylpiperazin-1-yl)-2-Oxoethyl]-7-Methyl-2H-Thiazolo[3,2-a]Pyrimidin-5-One (BK66726)
  • Structural difference : Ethyl vs. methyl group on the piperazine nitrogen.
  • Both compounds share identical molecular weights (322.42 g/mol) and core scaffolds .
Setoperone (6-(2-(4-(4-Fluorobenzoyl)Piperidin-1-yl)Ethyl)-7-Methyl-2H-Thiazolo[3,2-a]Pyrimidin-5-One)
  • Structural difference : Fluorobenzoyl-piperidine replaces the 4-methylpiperazine group.
  • Impact : Setoperone acts as a 5HT2A antagonist, highlighting how piperazine/piperidine modifications redirect biological activity. The fluorobenzoyl group enhances receptor affinity but reduces solubility .

Modifications to the Core Thiazolopyrimidine Scaffold

2-(Substituted Benzylidene)-7-(4-Fluorophenyl)-5-(Furan-2-yl)-2H-Thiazolo[3,2-a]Pyrimidin-3(7H)-One Derivatives
  • Key features : Benzylidene substituents at position 2 and 4-fluorophenyl at position 5.
  • Activity : Derivatives with para-nitro (IC50 = 1.8 μM) and para-chloro (IC50 = 2.1 μM) groups on benzylidene showed potent anticancer activity against MCF-7 cells, suggesting electron-withdrawing groups enhance efficacy .
  • Comparison : The target compound lacks a benzylidene group, which may limit its direct anticancer potency but improve metabolic stability.
7-(Thiophen-2-yl)-5-Aryl-2H-Thiazolo[3,2-a]Pyrimidine-3,6-Diones
  • Key features : Thiophene and aryl groups at positions 5 and 6.
  • Activity : These derivatives exhibited moderate anti-inflammatory activity (e.g., 79% inhibition of carrageenan-induced edema at 50 mg/kg) but higher ulcerogenicity compared to the target compound’s structural analogs .

Structure-Activity Relationship (SAR) Trends

Substituent Position Modification Biological Impact
Position 2 Benzylidene groups Enhances anticancer activity (e.g., IC50 < 2 μM for para-nitro derivatives) .
Position 3 4-Methylpiperazine via oxoethyl Improves solubility and CNS targeting potential .
Position 7 Methyl vs. thiophene/aryl groups Methyl enhances stability; thiophene/aryl groups broaden therapeutic applications .

Pharmacological and Physicochemical Data

Compound Molecular Weight (g/mol) LogP Key Activities Reference
7-Methyl-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one 322.42 (estimated) 1.9 Potential CNS modulation
BK66726 (4-ethylpiperazine analog) 322.42 2.1 Undisclosed
2-(4-Nitrobenzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-thiazolopyrimidinone 437.85 3.5 Anticancer (IC50 = 1.8 μM)
Setoperone 429.49 3.8 5HT2A antagonism

Biologische Aktivität

7-Methyl-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one (CAS Number: 953012-61-8) is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of thiazolo-pyrimidine derivatives, which are known for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to summarize the current understanding of the biological activity of this compound based on diverse research findings.

Structural Overview

The molecular formula of the compound is C14H20N4O2SC_{14}H_{20}N_{4}O_{2}S, with a molecular weight of 308.40 g/mol. The structure features a thiazole ring fused with a pyrimidine moiety, which is critical for its biological interactions.

PropertyValue
Molecular FormulaC₁₄H₂₀N₄O₂S
Molecular Weight308.40 g/mol
CAS Number953012-61-8

Antimicrobial Properties

Research indicates that thiazolo-pyrimidine derivatives exhibit significant antimicrobial activity. The compound has been evaluated for its efficacy against various bacterial strains. In vitro studies have shown that it possesses antibacterial properties, inhibiting the growth of both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound have demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Antitumor Activity

The compound's structural similarity to known antitumor agents suggests potential anticancer activity. Studies have reported that thiazole and pyrimidine derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of specific kinases involved in tumor growth . In particular, compounds with similar scaffolds have shown promise in targeting cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound may exhibit anti-inflammatory effects. Research has highlighted that thiazolo-pyrimidines can inhibit pro-inflammatory cytokines and pathways involved in inflammation . This suggests that the compound could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies

  • Antibacterial Activity : A study conducted by Mehta et al. (2006) evaluated various thiazole derivatives, concluding that compounds with similar structures to 7-methyl-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Antitumor Efficacy : Zhou et al. (2008) investigated the anticancer properties of thiazolo-pyrimidine derivatives and found that certain compounds induced apoptosis in human leukemia cells by activating caspase pathways .
  • Anti-inflammatory Potential : Srivastava et al. (2006) reported that thiazole derivatives could effectively reduce inflammation in animal models by downregulating TNF-alpha levels, suggesting a therapeutic role in inflammatory diseases .

Q & A

Basic: What synthetic methodologies are recommended for preparing thiazolo[3,2-a]pyrimidinone derivatives, and how can reaction conditions be optimized?

Answer:
The core scaffold is synthesized via cyclocondensation of thiazole and pyrimidine precursors. For example:

  • Knoevenagel condensation : React 7-(4-substituted phenyl)-5-(furan-2-yl)-thiazolo[3,2-a]pyrimidin-3(7H)-one with substituted aldehydes in glacial acetic acid and anhydrous NaOAc under reflux (6–12 hours) .
  • Optimization strategies :
    • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
    • Stoichiometry : Use a 1:1.2 molar ratio of aldehyde to core compound for complete conversion.
    • Monitoring : Track progress via TLC (ethyl acetate/hexane, 3:7) every 2 hours.
      Typical yields range from 62% to 75% under optimized conditions .

Basic: What spectroscopic techniques are most reliable for characterizing thiazolo[3,2-a]pyrimidinone derivatives?

Answer:

  • 1H/13C NMR : Confirm regioselectivity and substituent positions. For example, the thiazole proton appears as a singlet at δ 6.8–7.2 ppm, while the pyrimidinone carbonyl resonates at δ 165–170 ppm .
  • IR spectroscopy : Identify key functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C–H···O interactions in ethyl carboxylate derivatives) .

Advanced: How can structural modifications at the 2-benzylidene position enhance biological activity?

Answer:

  • Substituent effects : Para-substituted electron-withdrawing groups (e.g., -NO₂, -Cl) improve anticancer activity (40–60% inhibition at 10 μM) by enhancing membrane permeability (logP = 2.1–3.4) .
  • Methodology :
    • Synthesize derivatives with varied substituents.
    • Screen using MTT assays (72-hour exposure, U937 lymphoma cells).
    • Correlate IC₅₀ values with computational docking (e.g., hydrophobic interactions with kinase active sites) .

Advanced: How should researchers resolve contradictions in pharmacological data across analogues?

Answer:

  • Case study : Discrepancies in anti-inflammatory vs. anticancer activity for 4-fluoro vs. 4-chloro phenyl derivatives.
  • Approach :
    • Dose-response curves : Compare EC₅₀/IC₅₀ values across multiple cell lines.
    • Metabolic stability : Assess hepatic microsomal degradation (e.g., t₁/₂ = 45–120 minutes) .
    • Off-target profiling : Use kinase inhibition panels to identify selectivity issues .

Basic: What purification strategies are effective for isolating thiazolo[3,2-a]pyrimidinone derivatives?

Answer:

  • Column chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (1:4 to 3:7 gradient) .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/dichloromethane) for high-purity crystals (>95% by HPLC) .

Advanced: How do reaction solvents influence regioselectivity in cyclocondensation reactions?

Answer:

  • Polar aprotic solvents (DMF, DMSO) : Favor N-alkylation over O-alkylation (yield ratio 3:1) .
  • Protic solvents (AcOH, EtOH) : Promote cyclization via acid-catalyzed mechanisms but may reduce regioselectivity .
  • Validation : Compare product ratios via ¹H NMR integration of diagnostic protons .

Basic: What analytical methods validate the purity of synthesized compounds?

Answer:

  • HPLC : Use C18 columns (ACN/water + 0.1% TFA) with UV detection at 254 nm (purity >98%) .
  • Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .

Advanced: What computational tools predict the binding modes of thiazolo[3,2-a]pyrimidinone derivatives?

Answer:

  • Molecular docking (AutoDock Vina) : Simulate interactions with COX-2 (PDB ID 5KIR) or PI3Kγ (PDB ID 6CP3) .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Advanced: How can X-ray crystallography guide rational drug design for this scaffold?

Answer:

  • Key findings : Ethyl carboxylate derivatives exhibit planar thiazole rings (torsion angle <5°) and intermolecular C–H···O bonds stabilizing crystal lattices .
  • Design implications : Introduce substituents that mimic these interactions (e.g., methoxy groups) to improve solubility .

Advanced: What strategies mitigate metabolic instability in vivo for lead compounds?

Answer:

  • Structural modifications : Replace labile esters (e.g., ethyl) with amides or ethers (t₁/₂ increased from 30 to 90 minutes) .
  • Prodrug approaches : Mask polar groups (e.g., phosphate esters) for enhanced bioavailability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.